molecular formula C6H6BBrO3 B11892140 (2-Bromo-3-hydroxyphenyl)boronic acid

(2-Bromo-3-hydroxyphenyl)boronic acid

Cat. No.: B11892140
M. Wt: 216.83 g/mol
InChI Key: UIJSOPKRNVUNGS-UHFFFAOYSA-N
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Description

(2-Bromo-3-hydroxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a bromine atom and a hydroxyl group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-hydroxyphenyl)boronic acid typically involves the bromination of 3-hydroxyphenylboronic acid. This can be achieved through the reaction of 3-hydroxyphenylboronic acid with bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalytic systems can enhance the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-3-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the bromine atom results in the formation of a phenylboronic acid .

Scientific Research Applications

(2-Bromo-3-hydroxyphenyl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Bromo-3-hydroxyphenyl)boronic acid involves its ability to form boronate esters with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which acts as a Lewis acid and forms reversible covalent bonds with nucleophiles. The formation of boronate esters can modulate the activity of biomolecules and influence various biochemical pathways .

Properties

Molecular Formula

C6H6BBrO3

Molecular Weight

216.83 g/mol

IUPAC Name

(2-bromo-3-hydroxyphenyl)boronic acid

InChI

InChI=1S/C6H6BBrO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9-11H

InChI Key

UIJSOPKRNVUNGS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)O)Br)(O)O

Origin of Product

United States

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